2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, an imidazolidinone core, and a cyanocyclohexyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core through the reaction of 4,4-bis(4-methoxyphenyl)urea with an appropriate acylating agent. This intermediate is then reacted with 1-cyanocyclohexylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding phenols.
Reduction: The imidazolidinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide: shares similarities with other imidazolidinone derivatives and cyanocyclohexyl compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-34-20-10-6-18(7-11-20)26(19-8-12-21(35-2)13-9-19)23(32)30(24(33)29-26)16-22(31)28-25(17-27)14-4-3-5-15-25/h6-13H,3-5,14-16H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
GJPFBGSWJZKCKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3(CCCCC3)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.